N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea
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Description
N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea is a useful research compound. Its molecular formula is C19H20Cl2N2O4 and its molecular weight is 411.28. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Derivative Formation
Studies on similar compounds to N'-(2,4-dichlorophenyl)-N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methylurea have elucidated metabolic pathways and derivative formation in plant systems. For instance, the metabolism of 3-(4-chlorophenyl)-1-methylurea in cotton revealed the formation of unstable metabolites, leading to the identification of hydroxymethyl and methoxymethyl urea derivatives through microsomal oxidase systems (Tanaka, Swanson, & Frear, 1972). This process signifies the plant's ability to transform and detoxify certain chemical compounds through enzymatic reactions.
Crystal Structure Analysis
The investigation into compounds structurally related to this compound includes crystal structure analysis to understand their molecular framework and interactions. For example, the crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, a compound with a closely related structure, was determined, showcasing the arrangement of molecular chains and the importance of p-p stacking in stabilizing the crystal structure (Manolov, Morgenstern, & Hegetschweiler, 2012).
Degradation and Environmental Impact
Research on the degradation of related herbicides and fungicides, such as linuron, a phenylurea derivative, by specific enzymes induced in Bacillus sphaericus, indicates potential pathways for bioremediation and the environmental fate of these chemicals. The inducible enzyme can degrade a variety of herbicides and fungicides, suggesting a mechanism for mitigating the environmental impact of chemical pollutants (Engelhardt, Wallnöfer, & Plapp, 1971).
Antibacterial and Antioxidative Properties
Compounds with the 2H-chromen structure have been synthesized and investigated for their antibacterial and antioxidative properties. These studies reveal the potential for developing new therapeutic agents based on this structural motif. The antibacterial activities against Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains, as well as significant antioxidative activity, highlight the medicinal and pharmaceutical applications of these compounds (Li et al., 2015).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1-[(3R,4R)-3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-23(19(25)22-15-7-6-12(20)8-14(15)21)17-11(9-24)10-27-18-13(17)4-3-5-16(18)26-2/h3-8,11,17,24H,9-10H2,1-2H3,(H,22,25)/t11-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGCPFCYUUFKF-PIGZYNQJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C(COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1[C@@H](COC2=C1C=CC=C2OC)CO)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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